molecular formula C12H9ClINO4 B8347768 Ethyl 7-chloro-4-hydroxy-6-iodo-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Ethyl 7-chloro-4-hydroxy-6-iodo-2-oxo-1,2-dihydro-3-quinolinecarboxylate

Cat. No. B8347768
M. Wt: 393.56 g/mol
InChI Key: FMWMJCDMUHOGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09061998B2

Procedure details

To a suspension of ethyl 7-chloro-4-hydroxy-6-iodo-2-oxo-1,2-dihydro-3-quinolinecarboxylate (Intermediate 100) (2 g, 5.08 mmol) in 1,4-dioxane (10 mL) was added concentrated hydrochloric acid (3 mL, 36.5 mmol) and the reaction mixture was stirred 72 h at 80° C. After cooling, the reaction mixture was evaporated and the resulting solid was filtered, washed with water and dried to give the title compound 7-chloro-4-hydroxy-6-iodo-2(1H)-quinolinone (700 mg, 2.177 mmol, 42.8% yield) as cream solid. LCMS: (M+H)+=322; Rt=2.26 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:18])=[C:7](C(OCC)=O)[C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[I:19].Cl>O1CCOCC1>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:18])=[CH:7][C:8](=[O:12])[NH:9]2)=[CH:4][C:3]=1[I:19]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C2C(=C(C(NC2=C1)=O)C(=O)OCC)O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C(=C(C(NC2=C1)=O)C(=O)OCC)O)I
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred 72 h at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=C(C=C2C(=CC(NC2=C1)=O)O)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.177 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 42.8%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.